Monepantel

veterinary parasitology anthelmintic resistance Haemonchus contortus

Monepantel is the only anthelmintic proven to deliver ≥95% efficacy on farms plagued by multi-drug resistant nematodes, where legacy drugs (benzimidazoles, levamisole, macrocyclic lactones) fail at 21-40%. Its unique action at DEG-3/DES-2 nicotinic receptors—absent in mammals—ensures unmatched safety and potency. Essential for resistance-breaking rotation protocols and in vitro susceptibility benchmarking, this AAD reference standard is a strategic procurement priority for forward-looking parasite control programs.

Molecular Formula C20H13F6N3O2S
Molecular Weight 473.4 g/mol
CAS No. 887148-69-8
Cat. No. B609222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonepantel
CAS887148-69-8
SynonymsAAD 1566;  AAD1566;  AAD-1566;  MPL, Monepantel
Molecular FormulaC20H13F6N3O2S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
InChIInChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m0/s1
InChIKeyWTERNLDOAPYGJD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monepantel (CAS 887148-69-8): Baseline Characteristics and Procurement Rationale for Amino-Acetonitrile Derivative Anthelmintic


Monepantel (AAD 1566) is the first and most prominent compound from the amino-acetonitrile derivative (AAD) class of anthelmintics, developed for the control of gastrointestinal nematodes in sheep and cattle [1]. It was identified through high-throughput screening by Novartis and selected as a development candidate based on its potent activity against parasitic nematodes [2]. Its molecular target is the DEG-3/DES-2 subtype of nicotinic acetylcholine receptors, a nematode-specific clade of ligand-gated ion channels that does not occur in mammals [3]. This distinct mechanism confers activity against multi-drug resistant nematode populations [4].

Why Monepantel Cannot Be Substituted by Other Anthelmintic Classes: The Resistance-Driven Procurement Imperative


Substitution of monepantel with classic broad-spectrum anthelmintics—benzimidazoles, imidazothiazoles (levamisole), or macrocyclic lactones (ivermectin, moxidectin)—fails in settings where multi-drug resistance is established. Monepantel belongs to a new chemical class (AADs) that acts via nematode-specific DEG-3/DES-2 acetylcholine receptors, a target entirely distinct from those of legacy anthelmintics [1]. Consequently, monepantel retains full efficacy against nematode populations that are resistant to benzimidazoles, levamisole, and macrocyclic lactones [2]. Field surveys demonstrate that in regions with high anthelmintic resistance prevalence, other classes may exhibit mean efficacies as low as 21-40% while monepantel can achieve ≥95% efficacy on individual farms [3]. Procuring monepantel is thus a strategic necessity for maintaining nematode control where resistance undermines the utility of older drug classes.

Monepantel Quantitative Differentiation: Head-to-Head Comparative Efficacy and Pharmacokinetic Data for Scientific Selection


Superior Efficacy of Monepantel vs. Derquantel/Abamectin Against Multi-Resistant Haemonchus contortus

Monepantel demonstrates complete efficacy against multi-resistant Haemonchus contortus adult stages in sheep, whereas the derquantel plus abamectin combination shows significantly reduced efficacy. In a controlled study, monepantel at 2.5 mg/kg orally achieved 100% elimination based on worm counts and faecal egg counts, while derquantel (2.0 mg/kg) combined with abamectin (0.2 mg/kg) achieved less than 95% efficacy [1]. In an earlier study, the derquantel/abamectin combination was only 18.3% effective against H. contortus larval stages, compared to 99.9% efficacy for monepantel [2].

veterinary parasitology anthelmintic resistance Haemonchus contortus

Monepantel Superiority Over Moxidectin and Ivermectin in Resistant Field Populations

In a comprehensive 15-farm survey in São Paulo State, Brazil, monepantel was the only anthelmintic to achieve ≥95% efficacy on any farm (5 out of 15 farms), despite an overall mean efficacy of 79% across all farms. In contrast, moxidectin and ivermectin exhibited mean efficacies of only 21% and 34%, respectively, reflecting widespread macrocyclic lactone resistance [1]. In a separate study in a Mediterranean climate with low resistance pressure, all anthelmintics showed high efficacy: monepantel 99.4%, moxidectin 100%, ivermectin 99.9%, levamisole 99.3% [2].

veterinary parasitology anthelmintic resistance FECRT

Consistent High Efficacy of Monepantel vs. Variable Efficacy of Levamisole Against Resistant Isolates

A Brazilian study evaluated monepantel and levamisole efficacy across five sheep farms. Monepantel consistently achieved high efficacies of 97%, 98%, 99%, 100%, and 100%. In contrast, levamisole exhibited highly variable and often low efficacies of 69%, 25%, 52%, 90%, and 50% on the same farms, indicating widespread resistance to levamisole [1]. In a Mediterranean climate study with low resistance pressure, both drugs performed similarly: monepantel 99.4% vs. levamisole 99.3% [2].

veterinary parasitology anthelmintic resistance levamisole

Gastrointestinal Tissue Accumulation of Monepantel vs. Plasma: Pharmacokinetic Support for Broad-Spectrum Efficacy

Monepantel and its active metabolite monepantel sulfone accumulate extensively at the sites of nematode infection in the gastrointestinal tract. In sheep, at 24 hours post-oral administration (2.5 mg/kg), mean monepantel concentrations in abomasal content were 3,943 ng/ml, which is approximately 365-fold higher than the corresponding plasma concentration of 10.8 ng/ml. Monepantel sulfone concentrations in abomasal content were 204 ng/ml, about 3.4-fold higher than plasma levels [1]. Peak plasma concentrations were 15.1 ng/ml for monepantel and 61.4 ng/ml for monepantel sulfone [2].

pharmacokinetics tissue distribution anthelmintic

Monepantel vs. Monepantel Sulfone: In Vitro Ovicidal Activity and Species-Specific Potency

Both monepantel and its active metabolite monepantel sulfone exhibit moderate in vitro ovicidal activity, but with notable species-specific differences. Against drug-sensitive Haemonchus contortus, monepantel had an ED50 of 1.7 μg/ml compared to 2.7 μg/ml for the sulfone, indicating that the parent compound is approximately 1.6-fold more potent. Against Teladorsagia circumcincta, both compounds had similar potency (ED50 2.1 μg/ml vs. 2.7 μg/ml). Against Trichostrongylus axei, both were considerably less potent (ED50 68.7 μg/ml and 60.1 μg/ml) [1].

ovicidal activity egg hatch test structure-activity relationship

Nematode-Selective Target Engagement: DEG-3/DES-2 Receptor Specificity and Mammalian Safety Profile

Monepantel acts as a type II positive allosteric modulator of DEG-3/DES-2 nicotinic acetylcholine receptors, a receptor subtype that is specific to nematodes and does not occur in mammals [1]. Functional expression in Xenopus oocytes demonstrated that monepantel and monepantel sulfone do not activate the channels directly but substantially enhance late currents after choline activation. The R-enantiomer of monepantel, which lacks anthelmintic activity, instead inhibits these currents, confirming stereospecific receptor interaction [2]. Mammalian tolerability is high because the molecular target is absent or inaccessible in the host.

mechanism of action receptor selectivity positive allosteric modulator

Monepantel Application Scenarios: Evidence-Based Use Cases for Research and Veterinary Procurement


Control of Multi-Drug Resistant Haemonchus contortus in Sheep

Monepantel is indicated for sheep flocks with confirmed or suspected resistance to macrocyclic lactones (ivermectin, moxidectin), benzimidazoles, and levamisole. Evidence from direct head-to-head studies shows 100% efficacy against multi-resistant H. contortus adult stages, whereas derquantel/abamectin achieves <95% [1]. Field surveys demonstrate that monepantel is the only anthelmintic to achieve ≥95% efficacy on individual farms in regions with high resistance prevalence [2].

Strategic Rotation Partner in Refugia-Based Resistance Management Programs

Because monepantel belongs to a new chemical class (AADs) with a novel mechanism of action targeting nematode-specific DEG-3/DES-2 receptors [3], it serves as an ideal rotational partner alongside older anthelmintic classes. Incorporating monepantel into annual treatment protocols can help delay the further development of resistance to macrocyclic lactones and other legacy drugs by providing a different selection pressure and preserving refugia populations susceptible to other classes.

Research Use in Anthelmintic Resistance Monitoring and Mechanism Studies

Monepantel and its active metabolite monepantel sulfone are essential reference compounds for laboratories conducting phenotypic resistance monitoring (e.g., egg hatch tests, larval development assays) and genotypic resistance surveillance. Quantitative ovicidal activity data (ED50 values of 1.7 μg/ml for monepantel against H. contortus) provide benchmark values for in vitro sensitivity testing [4]. Additionally, the compound is a key tool for studying DEG-3/DES-2 receptor pharmacology and allosteric modulation in nematode ion channels [3].

Pharmacokinetic/Pharmacodynamic Modeling and Formulation Development

The well-characterized pharmacokinetic profile of monepantel, including its extensive gastrointestinal tissue accumulation (3,943 ng/ml in abomasal content vs. 10.8 ng/ml in plasma at 24 h) [5], makes it a valuable model compound for studying drug disposition at the host-parasite interface. Researchers developing novel anthelmintic formulations or investigating factors affecting drug bioavailability can leverage existing monepantel PK/PD data for comparative analysis and model validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monepantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.